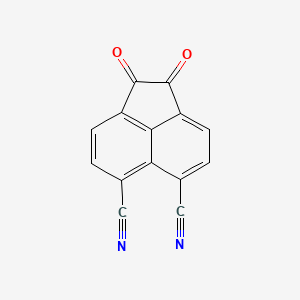

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile

Beschreibung

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile (CAS: 109179-38-6) is a polycyclic aromatic compound featuring a fused acenaphthylene core with two ketone groups (1,2-dioxo) and two cyano substituents at positions 5 and 6.

Eigenschaften

Molekularformel |

C14H4N2O2 |

|---|---|

Molekulargewicht |

232.19 g/mol |

IUPAC-Name |

1,2-dioxoacenaphthylene-5,6-dicarbonitrile |

InChI |

InChI=1S/C14H4N2O2/c15-5-7-1-3-9-12-10(14(18)13(9)17)4-2-8(6-16)11(7)12/h1-4H |

InChI-Schlüssel |

PFDXAWAPZSXJKK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=CC=C(C3=C1C#N)C#N)C(=O)C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reagents and Conditions

Mechanistic Pathway :

-

Catalyst Activation : The palladium complex facilitates oxidative addition with the dibromo substrate.

-

Cyanide Substitution : NaCN replaces bromine atoms via a Pd-mediated coupling mechanism.

-

Reductive Elimination : The palladium intermediate releases the dicarbonitrile product, regenerating the catalyst.

This method demonstrates high efficiency for introducing cyano groups at the 5 and 6 positions while preserving the dioxo framework.

Tandem C−H Annulation for Core Construction

A modern approach involves constructing the acenaphthylene backbone through tandem C−H activation and annulation reactions. This strategy enables direct access to functionalized cores without pre-formed halogenated intermediates.

Key Steps and Parameters

Mechanistic Insights :

-

C−H Activation : Palladium catalyzes the activation of sp³ C−H bonds in the aryl alkyl ketone.

-

Pentaannulation : A five-membered ring forms via cyclization, incorporating the acetylenedicarboxylate.

-

Hexaannulation : A subsequent [4+2] Diels-Alder reaction generates the six-membered ring, completing the acenaphthylene core.

Post-annulation cyanation steps (e.g., bromination followed by NaCN substitution) can introduce cyano groups at the 5 and 6 positions. This route offers flexibility for diversifying substituents.

| Parameter | Details |

|---|---|

| Substrate | Acenaphthenequinone derivatives |

| Reagents | NaCN, Cu(I) salts |

| Electrolyte | Dimethylformamide (DMF) |

| Electrode | Mercury or Pt cathode |

| Yield | Variable (dependent on substrate) |

Mechanism :

-

Radical Anion Formation : Electrochemical reduction generates a radical anion intermediate.

-

Nucleophilic Coupling : Cyanide ions attack electrophilic sites, forming C–CN bonds.

This method is less common for the target compound but demonstrates the versatility of electrochemical approaches in functionalizing polycyclic aromatics.

Multi-Step Synthesis via Quinone Intermediates

A traditional approach involves sequential oxidation, bromination, and cyanation steps.

Stepwise Process

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1. Oxidation | O₂, CH₂Cl₂, light | Acenaphthenequinone |

| 2. Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5,6-Dibromoacenaphthylene-1,2-dione |

| 3. Cyanation | NaCN, Pd catalyst, THF/MeCN, 70°C | Target compound |

Advantages :

-

High regioselectivity for bromination at the 5 and 6 positions.

-

Scalability for industrial applications.

Limitations :

-

Requires careful handling of toxic reagents (e.g., Br₂).

Hydrofluoric Acid-Mediated Cyanation

A patent describes using hydrofluoric acid (HF) as a solvent and catalyst for cyanation reactions, though this method is primarily reported for dicarboxylic acid imide synthesis.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyanation of Dibromo | High yield, well-documented | Requires Pd catalyst; solvent handling |

| Tandem Annulation | Direct core construction | Moderate yields; complex catalysts |

| Electrochemical | Green chemistry potential | Low scalability; variable efficiency |

| Multi-Step | Established protocol | Toxic reagents; multi-purification steps |

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in dihydroxy derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted acenaphthylene derivatives, dihydroxy derivatives, and more complex oxo compounds .

Wissenschaftliche Forschungsanwendungen

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,2-dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxo and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their activity and function. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Brominated Derivatives: 5,6-Dibromo-1,2-dihydroacenaphthylene

Molecular Formula: C₁₂H₈Br₂ Molecular Weight: 312.004 g/mol Key Features: Replaces cyano groups with bromine atoms at positions 5 and 6. The bromine substituents enhance halogen bonding but reduce electron-withdrawing capacity compared to cyano groups. This compound is primarily used in cross-coupling reactions for synthesizing extended π-systems .

| Property | 1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile | 5,6-Dibromo-1,2-dihydroacenaphthylene |

|---|---|---|

| Functional Groups | 1,2-Dioxo, 5,6-dicyano | 5,6-Dibromo |

| Electron Affinity | High (due to cyano groups) | Moderate (halogen substituents) |

| Applications | Organic electronics, bioactive intermediates | Synthetic intermediates for polymers |

Azulene-Based Dicarbonitriles

Azulene derivatives like 5,6-dicyanoazulene and 1,3-di-tert-butylazulene-5,6-dicarbonitrile share the 5,6-dicyano motif but differ in core structure.

| Property | 1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile | 5,6-Dicyanoazulene |

|---|---|---|

| Core Structure | Acenaphthylene | Azulene |

| Bioactivity | Limited data (potential electronics focus) | Anti-inflammatory |

| Mechanism | Not reported | p38/PI3K pathway activation |

Comparison with Functional Analogs

Indole-5,6-dicarbonitrile Derivatives

Indole-based dicarbonitriles (e.g., pyrrolo[3,4-f]indole-5,7-dione derivatives) are potent monoamine oxidase (MAO) inhibitors.

| Property | 1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile | Indole-5,6-dicarbonitrile |

|---|---|---|

| Core Structure | Acenaphthylene | Indole |

| Biological Target | Not established | MAO-A/MAO-B enzymes |

| Potency (IC₅₀) | N/A | 0.006–0.058 μM |

Naphthalene Dicarbonitrile Derivatives

1,2-Naphthalenedicarbonitrile derivatives (e.g., 1,2,3,4-tetrahydro-5,6-dimethoxy-naphthalenedicarbonitrile) are used in chemical manufacturing but exhibit higher toxicity profiles (e.g., H302: harmful if swallowed) compared to the acenaphthylene analog, whose safety data remain undocumented .

Biologische Aktivität

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile (CAS Number: 929117-72-6) is a synthetic compound with notable biological activities. Its structure features a fused bicyclic system with two carbonitrile groups and two ketone functionalities, which contribute to its reactivity and potential pharmacological properties.

The molecular formula of this compound is . It is characterized by:

- Molecular Weight : 240.19 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

- Stability : Stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Antimicrobial Properties

Recent studies have indicated that 1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of 1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile

| Microorganism | Activity (MIC µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 500 | Effective against resistant strains |

| Escherichia coli | 1000 | Moderate activity |

| Pseudomonas aeruginosa | 750 | Significant inhibition |

| Candida albicans | 300 | Effective antifungal properties |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of the dicarbonitrile moiety is believed to be critical for its bioactivity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate that while it shows promising antimicrobial properties, it also exhibits some cytotoxic effects on human cell lines at higher concentrations.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 250 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 300 | Higher sensitivity observed |

| Normal human fibroblasts | >1000 | Low toxicity |

Study 1: Antimicrobial Efficacy Assessment

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of dioxo compounds, including 1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile. The study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential for development into therapeutic agents for treating infections caused by these pathogens .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of similar compounds. It was found that modifications to the nitrile groups significantly influenced antimicrobial potency. The findings suggest that further structural optimization could enhance both efficacy and selectivity towards bacterial targets .

Future Directions

The ongoing research aims to explore the following:

- In Vivo Studies : To assess the therapeutic potential in animal models.

- Mechanistic Studies : To elucidate the pathways involved in its antimicrobial action.

- Formulation Development : To create effective delivery systems for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,2-dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile, and how can purity be maximized?

- Methodological Answer : The synthesis involves reacting sodium cyanide with 5-bromoacenaphthylene-1,2-dione under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Time : Monitor progress via TLC/HPLC; typical reaction times range from 6–12 hours.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound with >95% purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate kinetics but risk decomposition |

| Reaction Time | 6–12 h | Insufficient time leads to incomplete substitution |

| Solvent System | Polar aprotic (e.g., DMF) | Enhances nucleophilicity of cyanide ions |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.

- NMR : Use ¹³C NMR to resolve aromatic carbons and quaternary carbons (e.g., carbonyls at ~190 ppm).

- X-ray Crystallography : Resolve fused-ring geometry and substituent orientations .

Q. How do the cyano and carbonyl groups influence reactivity in nucleophilic additions?

- Methodological Answer :

- Cyano Groups : Act as electron-withdrawing groups (EWGs), increasing electrophilicity at adjacent carbons. Facilitate nucleophilic attack (e.g., Grignard reagents at C5/C6).

- Carbonyl Groups : Participate in conjugate additions or serve as hydrogen-bond acceptors, directing regioselectivity in Diels-Alder reactions .

Advanced Research Questions

Q. What mechanistic pathways dominate in reactions involving this compound, and how can competing pathways be controlled?

- Methodological Answer :

- Nucleophilic Substitution : Cyanide ions attack electrophilic carbons in 5-bromoacenaphthylene-1,2-dione via an SNAr mechanism. Competing elimination (e.g., dehydrohalogenation) is minimized by avoiding strong bases.

- Cycloadditions : Use DFT calculations to predict [4+2] vs. [2+2] pathways. Solvent polarity (e.g., DMSO) stabilizes dipolar intermediates in 1,3-dipolar cycloadditions .

Q. How can computational modeling (e.g., DFT) predict electronic properties for material science applications?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate frontier orbitals to assess electron transport potential (e.g., LUMO ~ -3.5 eV suggests n-type semiconductor behavior).

- Charge Distribution Maps : Identify electron-deficient regions (C5/C6) for targeted functionalization in polymer matrices .

Q. How should researchers resolve contradictions in reported reactivity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (pH, solvent, temperature).

- Factorial Design : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to isolate confounding variables .

- Comparative Analysis : Contrast results with structurally analogous compounds (e.g., acenaphthenequinone derivatives) to identify substituent-specific effects .

Q. What experimental strategies elucidate the impact of electron-withdrawing groups on photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare absorption maxima (λmax) of the parent acenaphthylene vs. derivatives. Cyano groups typically induce bathochromic shifts (~30 nm).

- Fluorescence Quenching Studies : Titrate with electron donors (e.g., triethylamine) to quantify charge-transfer efficiency .

Q. How can in silico docking studies predict biological interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Dynamics Simulations : Model binding to cytochrome P450 isoforms or kinase domains. Prioritize docking poses with hydrogen bonds to carbonyl/cyano groups.

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG) and validate with in vitro assays (e.g., IC50 measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.